molecular formula C19H38O4 B034674 2,3-Dihydroxypropyl 14-methylpentadecanoate CAS No. 104700-85-8

2,3-Dihydroxypropyl 14-methylpentadecanoate

Cat. No. B034674
M. Wt: 330.5 g/mol
InChI Key: UJXZLNLZBUWQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl 14-methylpentadecanoate, also known as MDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research. MDP is a derivative of pentadecanoic acid, a fatty acid found in dairy products and certain meats. In

Scientific Research Applications

1. Role in Biological Activities

2,3-Dihydroxypropyl 14-methylpentadecanoate, identified from the rhizome of Polygonatum verticillatum, has shown significant inhibition of tyrosinase activity, indicating potential applications in dermatology and cosmetics for treating hyperpigmentation and age spots (Khan et al., 2013).

2. Oxidation and Stability Studies

Studies on nonheme FeIVO complexes, including compounds with pentadecane structures similar to 2,3-Dihydroxypropyl 14-methylpentadecanoate, have demonstrated the ability to oxidize strong C-H bonds at room temperature, shedding light on the stability and reactivity of such compounds under various conditions (Kaizer et al., 2004).

3. Biotransformation and Environmental Impact

Research involving compounds structurally related to 2,3-Dihydroxypropyl 14-methylpentadecanoate, such as 14C-labeled 8-2 telomer B alcohol, offers insights into the biotransformation and environmental fate of these compounds. This is crucial for understanding their potential impact on ecosystems and for designing environmentally friendly derivatives (Wang et al., 2005).

4. Pharmaceutical Imaging Applications

In the field of medical imaging, derivatives of pentadecanoic acid, akin to 2,3-Dihydroxypropyl 14-methylpentadecanoate, have been explored. For instance, 123I-BMIPP is used in myocardial fatty acid metabolism scintigraphy, demonstrating the potential of such compounds in diagnostic imaging and possibly paving the way for new imaging agents (Muranaka et al., 2022).

5. Chemical Synthesis and Industrial Applications

The compound has potential applications in the chemical industry, as demonstrated by research on related compounds. For example, studies on the synthesis of musk odorants and polymers indicate the versatility and utility of long-chain esters in creating a variety of products with valuable properties (Eh, 2003); (Wu & Liu, 2020).

properties

CAS RN

104700-85-8

Product Name

2,3-Dihydroxypropyl 14-methylpentadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

2,3-dihydroxypropyl 14-methylpentadecanoate

InChI

InChI=1S/C19H38O4/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-19(22)23-16-18(21)15-20/h17-18,20-21H,3-16H2,1-2H3

InChI Key

UJXZLNLZBUWQKD-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OCC(CO)O

synonyms

aggreceride B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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